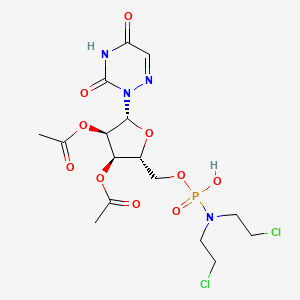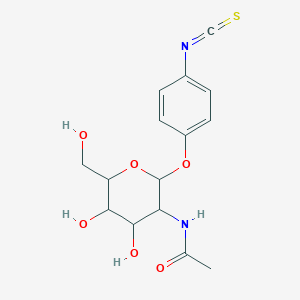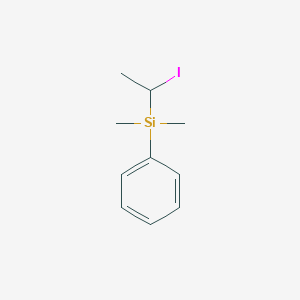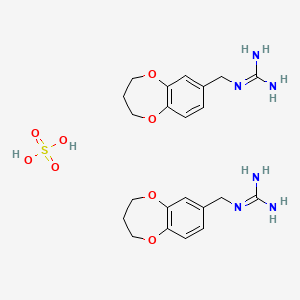
N,N'-Diacetyl-L-cystine bis(methylamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diacetyl-L-cystine bis(methylamide) is a compound known for its unique chemical structure and properties It is a derivative of N-acetylcysteine, featuring a disulfide bond that links two cysteine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-L-cystine bis(methylamide) typically involves the acetylation of L-cystine followed by the introduction of methylamide groups. The reaction conditions often require the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The disulfide bond formation is achieved through oxidative coupling of the cysteine residues.
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine bis(methylamide) may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diacetyl-L-cystine bis(methylamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Diacetyl-L-cystine bis(methylamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond chemistry.
Biology: Investigated for its role in redox biology and as a potential antioxidant.
Medicine: Explored for its immunomodulatory properties and potential therapeutic applications in conditions such as atherosclerosis and hypersensitivity reactions.
Industry: Utilized in the development of novel materials and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of N,N’-Diacetyl-L-cystine bis(methylamide) involves its ability to modulate redox reactions through its disulfide bond. The compound can undergo reversible oxidation and reduction, thereby influencing cellular redox states. Its molecular targets include enzymes and proteins involved in redox signaling pathways, contributing to its immunomodulatory and antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diacetyl-L-cystine: A disulfide dimer of N-acetylcysteine with similar immunomodulatory properties.
N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine bis(methylamide) with well-known antioxidant properties.
L-cystine: The oxidized dimer form of cysteine, serving as a building block for the synthesis of N,N’-Diacetyl-L-cystine bis(methylamide).
Uniqueness
N,N’-Diacetyl-L-cystine bis(methylamide) stands out due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compounds. The presence of acetyl and methylamide groups provides additional functional versatility, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
13028-62-1 |
|---|---|
Molekularformel |
C12H22N4O4S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[[(2S)-2-acetamido-3-(methylamino)-3-oxopropyl]disulfanyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H22N4O4S2/c1-7(17)15-9(11(19)13-3)5-21-22-6-10(12(20)14-4)16-8(2)18/h9-10H,5-6H2,1-4H3,(H,13,19)(H,14,20)(H,15,17)(H,16,18)/t9-,10-/m1/s1 |
InChI-Schlüssel |
GMJXKVUCHONUPV-NXEZZACHSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSSC[C@H](C(=O)NC)NC(=O)C)C(=O)NC |
Kanonische SMILES |
CC(=O)NC(CSSCC(C(=O)NC)NC(=O)C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



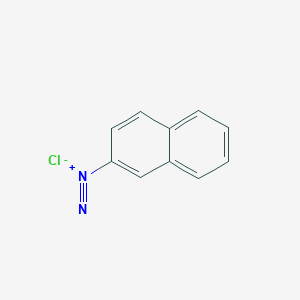
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
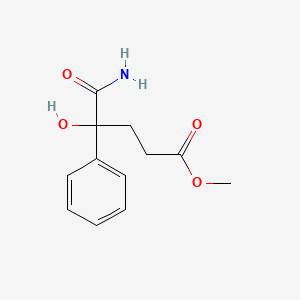

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)
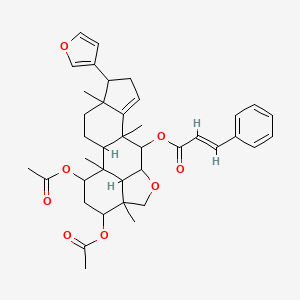

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

